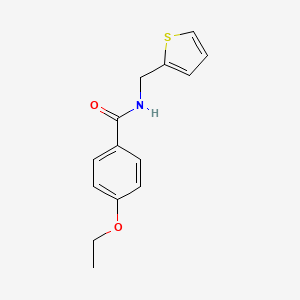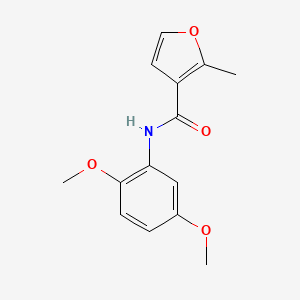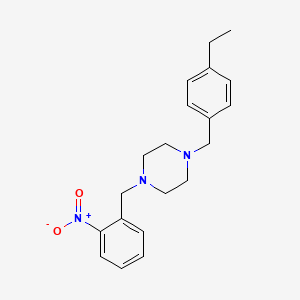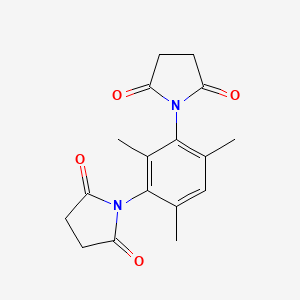
N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine (EPBA) is a chemical compound that belongs to the class of benzimidazole derivatives. EPBA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
作用机制
The mechanism of action of N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine is not fully understood. However, it has been proposed that this compound exerts its cytotoxic and antifungal effects by targeting specific cellular pathways. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and transcription. It has also been reported to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, which are involved in the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of fungal cells by disrupting the cell membrane. In vivo studies have demonstrated that this compound can reduce tumor growth and increase survival rates in animal models of cancer.
实验室实验的优点和局限性
N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as HPLC. This compound also exhibits potent cytotoxic and antifungal activity, making it a useful tool for investigating cellular pathways involved in cancer and fungal infections.
However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it challenging to interpret the results of experiments. This compound also exhibits some toxicity towards normal cells, which may limit its therapeutic potential.
未来方向
There are several future directions for research on N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine. One area of interest is the development of more potent and selective analogs of this compound for use as anticancer and antifungal agents. Another direction is the investigation of the mechanism of action of this compound, which may provide insights into the cellular pathways involved in cancer and fungal infections. Additionally, the potential use of this compound in other areas, such as material science and nanotechnology, should also be explored.
合成方法
The synthesis of N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine involves a multi-step process that starts with the reaction of 4-ethoxybenzaldehyde and o-phenylenediamine to form 4-ethoxy-N-phenylbenzimidamide. This intermediate is then subjected to reduction using sodium borohydride to obtain this compound. The overall yield of this compound synthesis is around 40-50% with a purity of more than 95%.
科学研究应用
N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine has shown promising results in various scientific research applications. One of the primary areas of interest is its potential as an anticancer agent. This compound has been reported to exhibit potent cytotoxicity against various cancer cell lines, including breast, ovarian, and lung cancer. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins.
This compound has also been investigated for its potential as an antifungal agent. It has been reported to exhibit significant antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. This compound has been shown to disrupt the fungal cell membrane, leading to the leakage of intracellular contents and ultimately cell death.
属性
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-phenylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-2-26-20-11-8-17(9-12-20)15-23-18-10-13-22-21(14-18)24-16-25(22)19-6-4-3-5-7-19/h3-14,16,23H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVNBPJZXLXWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-isopropylphenyl)-6-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5813633.png)

![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5813658.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5813660.png)

![2-[(3-aminobenzoyl)amino]benzoic acid](/img/structure/B5813685.png)
![4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5813691.png)

![4-ethoxy-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5813698.png)
![4-methyl-N-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5813702.png)

![1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B5813716.png)
![7-[2-(4-morpholinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5813738.png)
